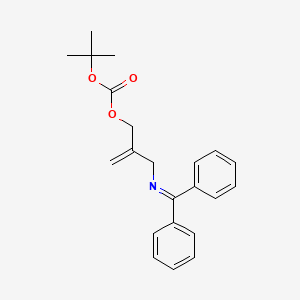

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate

Description

Properties

Molecular Formula |

C22H25NO3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

2-[(benzhydrylideneamino)methyl]prop-2-enyl tert-butyl carbonate |

InChI |

InChI=1S/C22H25NO3/c1-17(16-25-21(24)26-22(2,3)4)15-23-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14H,1,15-16H2,2-4H3 |

InChI Key |

UISRFQHMMKJWDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OCC(=C)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate typically involves the reaction of glycine derivatives with diphenylmethylene chloride and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylmethylene group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted glycine derivatives.

Scientific Research Applications

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is used in various scientific research applications, including:

Chemistry: As a protecting group for amino acids in peptide synthesis.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As an intermediate in the synthesis of pharmaceuticals.

Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate involves its role as a protecting group. The diphenylmethylene group protects the amino group from unwanted reactions during synthesis, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur at other functional groups in the molecule. The compound is eventually deprotected under specific conditions to yield the desired product .

Comparison with Similar Compounds

Table 1: Structural Features and Functional Groups

Key Observations :

- The target compound’s allyl carbonate group distinguishes it from esters (e.g., tert-butyl phenyldiazoacetate ) and carbamates (e.g., PEG-like derivatives ).

- Diphenylmethyleneamino groups (target) vs. fluoro-biphenyl () or aminoaryl () substituents influence electronic and steric profiles.

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- Fluorinated analogs () exhibit higher optical rotations ([α]D^20^ = +127.2 to +213.4) due to chiral centers, whereas non-chiral tert-butyl esters () lack optical activity.

- Yields vary significantly: fluorinated biphenyl derivatives achieve 40–70% yields (stereochemistry-dependent) , while tert-butyl phenyldiazoacetates reach 53–98% via carbene insertion .

Biological Activity

Introduction

tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H23NO3

- Molecular Weight : 301.38 g/mol

- Functional Groups : Carbonate, amine, and allylic structures.

This compound is characterized by its unique combination of functional groups that may contribute to its biological activities.

Enzyme Inhibition

Research indicates that compounds similar to tert-butyl carbonate derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. Inhibition of these enzymes is particularly relevant in the context of Alzheimer's disease, where the accumulation of β-amyloid plaques is a hallmark feature.

- Selectivity : Compounds have shown selectivity toward BChE over AChE, which may reduce potential side effects associated with non-selective inhibitors .

Antioxidant Activity

The antioxidant properties of tert-butyl carbonate derivatives have been evaluated using various assays, including ABTS and FRAP. These assays measure the ability of compounds to scavenge free radicals and prevent oxidative stress, which is implicated in neurodegenerative diseases .

Case Studies

- Alzheimer's Disease Models : In studies involving animal models for Alzheimer's disease, tert-butyl carbonate derivatives demonstrated a reduction in β-amyloid aggregation and improved cognitive function. The lead compound showed an IC50 value for AChE inhibition comparable to known inhibitors like tacrine .

- Neuroprotection Studies : In vitro studies revealed that these compounds could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The protective effects were attributed to their antioxidant activity and ability to inhibit lipid peroxidation .

ADMET Properties

Computational analysis has suggested favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for tert-butyl carbonate derivatives. These properties indicate good permeability across the blood-brain barrier and moderate risk for cardiac toxicity, making them promising candidates for further development as therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 301.38 g/mol |

| AChE IC50 | 1.90 ± 0.16 µM |

| BChE IC50 | 0.084 ± 0.008 µM |

| Antioxidant Activity | High (measured by ABTS and FRAP assays) |

| Blood-Brain Barrier Permeability | Good |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.